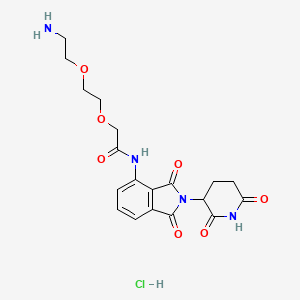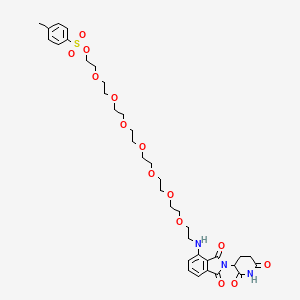
Thalidomide-NH-PEG8-Ts
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-PEG8-Ts is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and an 8-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis-targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-PEG8-Ts is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with an 8-unit PEG linker. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated Thalidomide is then reacted with the PEG linker under controlled conditions to form the Thalidomide-PEG conjugate.
Final Conjugation: The Thalidomide-PEG conjugate is further reacted with a tosyl (Ts) group to form the final this compound compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide and PEG linker are synthesized and purified.
Controlled Reaction Conditions: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure it meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-PEG8-Ts undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under suitable conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the PEG linker.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents at moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used
Major Products Formed
Substitution Products: Various substituted derivatives of this compound.
Hydrolysis Products: Breakdown products of the PEG linker.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound
Scientific Research Applications
Thalidomide-NH-PEG8-Ts has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other PROTACs and related compounds.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Thalidomide-NH-PEG8-Ts exerts its effects through the following mechanism:
Binding to Cereblon: The Thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex.
Recruitment of Target Proteins: The PEG linker facilitates the recruitment of target proteins to the E3 ligase complex.
Ubiquitination and Degradation: The target proteins are ubiquitinated and subsequently degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-PEG4-Ts: A similar compound with a shorter PEG linker.
Lenalidomide-NH-PEG8-Ts: A related compound where Thalidomide is replaced with Lenalidomide.
Pomalidomide-NH-PEG8-Ts: Another related compound where Thalidomide is replaced with Pomalidomide
Uniqueness
Thalidomide-NH-PEG8-Ts is unique due to its specific combination of Thalidomide, an 8-unit PEG linker, and a tosyl group. This combination provides unique properties such as enhanced solubility, stability, and specificity for targeted protein degradation .
Properties
Molecular Formula |
C36H49N3O14S |
|---|---|
Molecular Weight |
779.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41) |
InChI Key |
GZOHJVDFMQTYJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


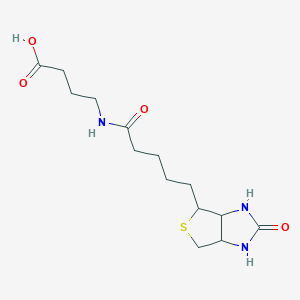
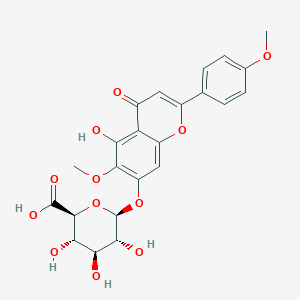
![morpholin-4-yl-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]methanone](/img/structure/B15073391.png)
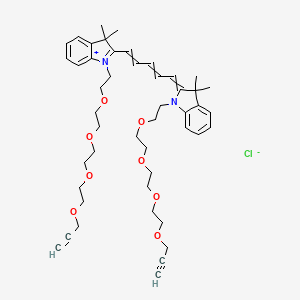
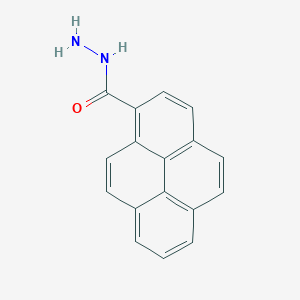
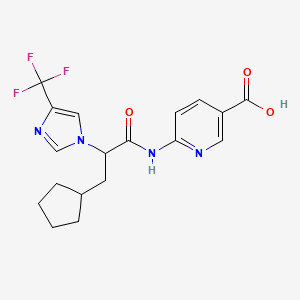
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
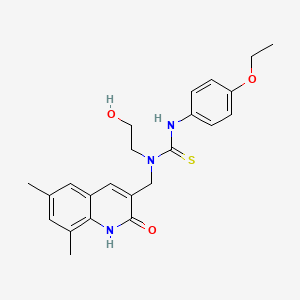
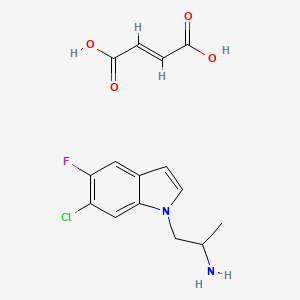
![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
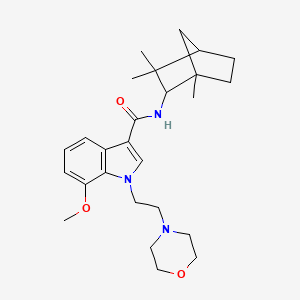
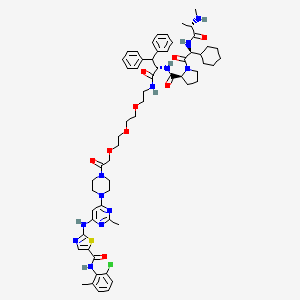
![3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride](/img/structure/B15073465.png)
